acetic acid;(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
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Overview
Description
The compound “acetic acid;(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid” is a highly complex molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Mechanism of Action
Target of Action
The primary target of the compound H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH Acetate, also known as GRGDSPK, is the integrin transmembrane receptors . These receptors play a crucial role in facilitating cell adhesion to the extracellular matrix (ECM) proteins .
Mode of Action
GRGDSPK interacts with its targets by binding to the integrin receptors . This binding promotes cell adhesion on a wide range of substrates . It is a fibronectin analog, and its sequence is found in the cell attachment domain of fibronectin .
Biochemical Pathways
The major cell-binding domain of GRGDSPK helps to promote cell adhesion on a wide range of substrates . This interaction affects the cell adhesion pathways, leading to downstream effects such as cell migration and tissue regeneration .
Result of Action
The result of GRGDSPK’s action is the promotion of cell adhesion . By binding to integrin receptors, it facilitates cell attachment to the ECM, which is crucial for various biological processes, including tissue regeneration .
Action Environment
The action of GRGDSPK can be influenced by various environmental factors. For instance, the compound has been shown to stimulate endothelialization by modifying the surface of cardiovascular implants . This suggests that the physical environment in which the compound is introduced can affect its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Specific reaction conditions such as temperature, pH, and solvents used would be crucial for the successful synthesis of this complex molecule.
Industrial Production Methods
Industrial production methods for such complex compounds often involve large-scale synthesis using automated systems and advanced purification techniques. The scalability of the synthesis process and the cost-effectiveness of the production methods are important considerations.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. Detailed analysis of the reaction pathways and intermediates would be necessary to predict the products accurately.
Scientific Research Applications
This compound could have a wide range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies of enzyme interactions and protein folding.
Medicine: Potential therapeutic applications, such as drug development.
Industry: Use in the production of specialized materials or chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other amino acid derivatives or peptides with comparable structures. Examples could be:
Glutathione: A tripeptide involved in cellular redox reactions.
Bradykinin: A peptide that plays a role in inflammation.
Uniqueness
The uniqueness of this compound could lie in its specific functional groups, stereochemistry, or biological activity. Comparing its properties with those of similar compounds would highlight its potential advantages and applications.
Properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49N11O11.C2H4O2/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32;1-2(3)4/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33);1H3,(H,3,4)/t15-,16-,17-,18-,19-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBLISRQUOJNAB-UYNNABTASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53N11O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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